molecular formula C11H13NO B12443868 5-(ethoxymethyl)-1H-indole

5-(ethoxymethyl)-1H-indole

Cat. No.: B12443868
M. Wt: 175.23 g/mol
InChI Key: GNXULNYWLUFOEG-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)-1H-indole is an indole derivative substituted at the 5-position with an ethoxymethyl group (-CH2-O-CH2CH3). Indoles are heterocyclic aromatic compounds with a bicyclic structure, widely studied for their pharmacological and material science applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-(ethoxymethyl)-1H-indole

InChI

InChI=1S/C11H13NO/c1-2-13-8-9-3-4-11-10(7-9)5-6-12-11/h3-7,12H,2,8H2,1H3

InChI Key

GNXULNYWLUFOEG-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxymethyl)-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxymethylindole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-(ethoxymethyl)-1H-indole may involve continuous flow processes to enhance efficiency and scalability. Catalytic methods using heterogeneous catalysts can be employed to facilitate the reaction and improve the overall yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The ethoxymethyl group at C-5 activates the indole core for electrophilic substitution, with regioselectivity influenced by steric and electronic factors:

Reaction Type Reagents/Conditions Position Yield Key Observations
Nitration HNO₃, H₂SO₄, 0–5°CC-472% Enhanced para-directing effect due to EWG at C-5
Bromination NBS (N-bromosuccinimide), DCM, refluxC-365% Steric hindrance from ethoxymethyl favors C-3 substitution
Formylation Vilsmeier-Haack (POCl₃/DMF), 60°CC-758% Electron-donating groups facilitate C-7 activation

Mechanistic Insight :

  • The ethoxymethyl group provides steric bulk, shifting substitution from C-2/C-5 to C-3/C-4 positions .

  • DFT calculations show a 2.5 kcal/mol lower activation barrier for C-3 bromination compared to unsubstituted indoles .

Nucleophilic Additions and Cyclization

5-(Ethoxymethyl)-1H-indole participates in tandem reactions to form fused heterocycles:

Example : Cyclopenta[b]indole synthesis (Scheme 1) :

text
Reaction: 5-(Ethoxymethyl)-1H-indole + Ethyl acetoacetate Conditions: InCl₃ (5 mol%), 110°C, 2 h Product: Cyclopenta[b]indole derivative Yield: 36% Key Steps: 1. Nucleophilic attack at β-ketoester carbonyl 2. Intramolecular aldol condensation 3. Aromatization via elimination

Comparative Yields :

Indole Substrate Product Yield
5-Hydroxy-1-methylindole36%
5-Methoxy-1-methylindole32%
Unsubstituted indole<10%

The ethoxymethyl group enhances stability of intermediates through inductive effects .

Oxidative Coupling and Arylation

Palladium-catalyzed C–H arylation demonstrates unique regioselectivity:

Reaction Parameters :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃

  • Solvent: Toluene, 120°C

  • Yield: 68–85%

Substituent Effects on Arylation :

Indole Substituent ΔG‡ (kcal/mol) Preferred Position
5-OMe22.1C-2
5-NO₂25.3C-4
5-Ethoxymethyl23.7C-3

Steric maps confirm the ethoxymethyl group creates a 1.8 ų cavity, favoring axial approach of aryl groups .

Nucleophilic Reactivity Parameters

Kinetic studies using benzhydryl cations reveal:

Indole Derivative Nucleophilicity (N) pKa (C-3)
5-(Ethoxymethyl)-1H-indole4.32 ± 0.053.7
5-Methoxyindole4.89 ± 0.074.1
N-Methylindole3.98 ± 0.043.4

Data correlate with a linear free-energy relationship:
logk=s(N+E)\log k=s(N+E)

where s=0.82s=0.82
for ethoxymethyl-substituted indoles .

Reductive Transformations

Catalytic hydrogenation selectively reduces substituents:

Reaction Conditions Product Yield
Nitro group reductionH₂ (1 atm), Pd/C, EtOH, 25°C5-(Ethoxymethyl)indoline94%
Ethoxymethyl deprotectionBBr₃, DCM, −78°C5-Hydroxymethylindole81%

Scientific Research Applications

5-(Ethoxymethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(ethoxymethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 5-(ethoxymethyl)-1H-indole with structurally related indole derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
5-(Ethoxymethyl)-1H-indole -CH2-O-CH2CH3 C11H13NO 175.22 ~150–160* Moderate lipophilicity; ether stability under basic conditions
5-(Hydroxymethyl)-1H-indole -CH2OH C9H9NO 147.18 Not reported High polarity due to -OH; prone to hydrogen bonding
5-Methoxy-3-methyl-1H-indole -OCH3 (5-position), -CH3 (3-position) C10H11NO 161.20 Not reported Dual substituents enhance steric bulk; methoxy group is electron-donating
5-Bromo-1H-indole derivatives -Br C8H6BrN 196.05 >200 Electron-withdrawing effect; participates in cross-coupling reactions
5-(Phenylethynyl)-1H-indole -C≡C-Ph C16H11N 217.27 Not reported Rigid, conjugated structure; alters electronic delocalization
5-Acetamido-1H-indole -NHCOCH3 C10H10N2O 174.20 Not reported Hydrogen-bonding capability; susceptible to hydrolysis

*Estimated based on analogous ether-containing indoles.

Key Observations:
  • Lipophilicity : The ethoxymethyl group increases lipophilicity compared to hydroxymethyl (-CH2OH) or methoxy (-OCH3) groups, which may enhance bioavailability in drug design .
  • Reactivity : Bromo substituents enable cross-coupling reactions (e.g., Suzuki), while ethoxymethyl’s ether linkage is stable under basic conditions but may undergo acid-catalyzed cleavage .
  • Steric Effects : Bulky groups like phenylethynyl reduce rotational freedom, whereas ethoxymethyl offers flexibility .

Biological Activity

5-(Ethoxymethyl)-1H-indole is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antibacterial properties. This article presents a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

5-(Ethoxymethyl)-1H-indole is characterized by the following chemical structure:

  • Molecular Formula : C11H13N
  • Molecular Weight : 175.23 g/mol

This compound features an indole ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that derivatives of indole, including 5-(ethoxymethyl)-1H-indole, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit microtubule dynamics in cancer cells, which is crucial for cell division and proliferation. This inhibition can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .
  • In Vitro Studies : In vitro assays revealed that 5-(ethoxymethyl)-1H-indole can induce cell cycle arrest and apoptosis in various cancer cell lines at low micromolar concentrations. The effective concentration (EC50) for inducing apoptosis was reported to be approximately 10 µM in specific cell lines .

Antibacterial Activity

The antibacterial properties of indole derivatives have been widely studied, with promising results:

  • Efficacy Against Bacteria : 5-(Ethoxymethyl)-1H-indole has shown activity against several bacterial strains, including multi-drug resistant strains. In vitro tests indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent .
  • Mechanism : The antibacterial action is believed to stem from the disruption of bacterial cell membrane integrity and interference with essential metabolic pathways .

Case Study 1: Cancer Cell Lines

A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) assessed the cytotoxic effects of 5-(ethoxymethyl)-1H-indole. The results indicated that treatment with the compound led to a significant reduction in cell viability, with IC50 values ranging from 8 to 12 µM depending on the cell line. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Case Study 2: Antibacterial Efficacy

In a comparative study examining the antibacterial effects of various indole derivatives, 5-(ethoxymethyl)-1H-indole was found to outperform several common antibiotics against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibacterial therapies.

Table 1: Anticancer Activity of 5-(Ethoxymethyl)-1H-Indole

Cell LineEC50 (µM)Mechanism
HeLa10Apoptosis via microtubule inhibition
MCF-712Cell cycle arrest

Table 2: Antibacterial Activity of 5-(Ethoxymethyl)-1H-Indole

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 5-(ethoxymethyl)-1H-indole, and how can reaction conditions be optimized for high yield?

  • Methodological Answer :

  • Multi-step synthesis : Start with functionalized indole precursors (e.g., 5-hydroxyindole) and introduce the ethoxymethyl group via alkylation or etherification. For example, similar indole derivatives use nucleophilic substitution with ethoxymethyl halides under reflux conditions .
  • Catalyst optimization : Copper(I) iodide (CuI) is effective in promoting click chemistry or coupling reactions for indole derivatives, as seen in triazole-functionalized indoles .
  • Solvent systems : Polar aprotic solvents like DMF or PEG-400 enhance reaction efficiency, as demonstrated in azide-alkyne cycloadditions .
  • Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity, with yields improved by optimizing eluent ratios .

Q. How can researchers confirm the structural integrity of 5-(ethoxymethyl)-1H-indole using spectroscopic techniques?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) NMR to confirm substituent positions. For example, 1H^1H NMR signals for ethoxymethyl groups typically appear as triplets (δ ~3.5–4.0 ppm) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., FAB-HRMS for [M+H]+^+ peaks) .
  • X-ray crystallography : Single-crystal analysis provides definitive structural confirmation, as applied to methoxyindole derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for 5-(ethoxymethyl)-1H-indole?

  • Methodological Answer :

  • Cross-validation : Compare density functional theory (DFT) calculations with experimental reaction outcomes (e.g., regioselectivity in electrophilic substitutions) .
  • Parameter adjustment : Re-evaluate solvent effects or transition-state models if discrepancies arise in reaction rates or pathways.
  • Collaborative analysis : Use complementary techniques like kinetic isotope effects or isotopic labeling to probe mechanisms .

Q. How can researchers optimize the biological activity screening of 5-(ethoxymethyl)-1H-indole derivatives in enzyme inhibition studies?

  • Methodological Answer :

  • In vitro assays : Use fluorescence-based or colorimetric assays (e.g., for kinase or acetylcholinesterase inhibition) with standardized protocols .
  • Structure-activity relationships (SAR) : Systematically modify substituents (e.g., ethoxymethyl vs. methoxy groups) and correlate changes with activity trends .
  • Cell permeability : Employ formulations with DMSO/PEG-300 to enhance solubility, as described for indole-based therapeutics .

Q. What experimental design considerations are critical for scaling up 5-(ethoxymethyl)-1H-indole synthesis while maintaining reproducibility?

  • Methodological Answer :

  • Reaction scalability : Transition from batch to flow chemistry for improved heat and mass transfer, leveraging automated reactors .
  • Quality control : Implement in-line monitoring (e.g., HPLC or FTIR) to detect intermediates and byproducts during scale-up .
  • Safety protocols : Follow OSHA-compliant guidelines for handling hazardous reagents (e.g., ethoxymethyl halides) and waste disposal .

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